2-Amino-4-aminooxybutanoic acid

Descripción general

Descripción

2-Amino-4-aminooxybutanoic acid is an amino acid that plays a significant role in the metabolism of glutamate, an excitatory neurotransmitter. This compound has garnered attention due to its antibiotic activity against gram-positive bacteria .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-aminooxybutanoic acid can be achieved through various methods. One notable method involves the use of a recyclable chiral auxiliary to form a Ni(II) complex with glycine Schiff base, which is then alkylated with CF3–CH2–I under basic conditions . This method is particularly useful for large-scale preparation.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis involving recyclable chiral auxiliaries and Ni(II) complexes can be adapted for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-4-aminooxybutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like thionyl chloride (SOCl2) to form acid chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

2-Amino-4-aminooxybutanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s role in glutamate metabolism makes it valuable for studying neurotransmitter pathways.

Industry: The compound’s unique chemical properties make it useful in various industrial processes, including the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism by which 2-Amino-4-aminooxybutanoic acid exerts its effects involves its interaction with glutamate metabolism. It acts by inhibiting specific enzymes involved in the metabolic pathway, thereby affecting the levels of glutamate in the system. This inhibition can lead to various physiological effects, including its antibiotic activity against gram-positive bacteria .

Comparación Con Compuestos Similares

2-Amino-4,4,4-trifluorobutanoic acid: This compound is a bioisostere of leucine and is used in drug design.

2-Amino-4-hydroxybutanoic acid: Known for its role in metabolic pathways and potential therapeutic applications.

Uniqueness: 2-Amino-4-aminooxybutanoic acid is unique due to its dual functional groups (amino and aminooxy), which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes in glutamate metabolism sets it apart from other similar compounds.

Actividad Biológica

2-Amino-4-aminooxybutanoic acid (also known as 2-AAB) is a compound that has garnered attention due to its potential biological activities, particularly in the context of neurotransmitter modulation and therapeutic applications. This article reviews the existing literature on the biological activity of 2-AAB, including its mechanisms of action, effects on various biological systems, and potential therapeutic uses.

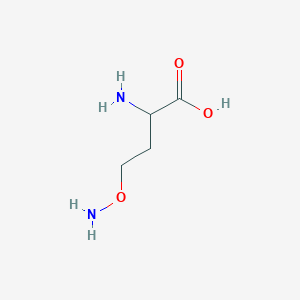

Chemical Structure and Properties

2-AAB is characterized by its amino and aminooxy functional groups, which contribute to its reactivity and interactions with biological molecules. Its chemical structure can be represented as follows:

The primary mechanism through which 2-AAB exerts its biological effects appears to be through the modulation of neurotransmitter synthesis and transport. Specifically, it has been shown to influence glutamate transport by inhibiting the ASCT2 (SLC1A5) transporter, which plays a critical role in glutamine accumulation in mammalian cells . This inhibition can lead to altered glutamate levels, impacting various neurophysiological processes.

1. Neuroprotective Effects

Research indicates that 2-AAB may have neuroprotective properties. In vitro studies have demonstrated that it can protect neuronal cells from excitotoxicity induced by excessive glutamate levels. This suggests a potential role in managing neurodegenerative diseases characterized by glutamate dysregulation.

2. Anticancer Activity

Preliminary studies have suggested that 2-AAB may exhibit anticancer properties by modulating metabolic pathways in cancer cells. For instance, it has been implicated in the inhibition of ASCT2-mediated glutamine transport, which is crucial for cancer cell proliferation . By disrupting this transport mechanism, 2-AAB could potentially hinder tumor growth.

3. Inhibition of Pathogenic Microorganisms

There is evidence that 2-AAB possesses antimicrobial properties. It has been reported to inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent . This activity may be linked to its structural similarity to other known antimicrobial compounds.

Study on Glutamine Transport Inhibition

A study focused on the inhibition of ASCT2-mediated glutamine transport highlighted the efficacy of 2-AAB as a novel inhibitor. The findings revealed that it exhibited a 40-fold improvement in potency compared to previous inhibitors, making it one of the most effective compounds in this category .

| Compound | Potency Improvement | Target |

|---|---|---|

| 2-AAB | 40-fold | ASCT2 |

Neuroprotective Mechanism Exploration

In another investigation, researchers explored the neuroprotective effects of 2-AAB against glutamate-induced toxicity in neuronal cell cultures. The results indicated that treatment with 2-AAB significantly reduced cell death and preserved neuronal function.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 30 |

| 2-AAB | 70 |

Propiedades

IUPAC Name |

2-amino-4-aminooxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O3/c5-3(4(7)8)1-2-9-6/h3H,1-2,5-6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPGMQABJNQLLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CON)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862042 | |

| Record name | O-Aminohomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15985-61-2 | |

| Record name | Canaline, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015985612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CANALINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ACN0Y14CX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.